molecular formula C12H18N2O4S B040015 2-Amino-5-hexanoylaminobenzenesulfonic acid CAS No. 117046-35-2

2-Amino-5-hexanoylaminobenzenesulfonic acid

Cat. No.: B040015
CAS No.: 117046-35-2
M. Wt: 286.35 g/mol
InChI Key: JZZAPDKLQAGKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR-C69931MX, also known as Cangrelor, is a potent and selective antagonist of the P2Y12 receptor. This compound is primarily used in the medical field for its antiplatelet properties, which help prevent platelet aggregation and thrombus formation. It is administered intravenously and has a rapid onset and offset of action, making it suitable for use in acute settings such as during percutaneous coronary interventions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AR-C69931MX involves several key steps:

Industrial Production Methods: The industrial production of AR-C69931MX follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: AR-C69931MX primarily undergoes substitution reactions due to its functional groups. It can also participate in phosphorylation and hydrolysis reactions.

Common Reagents and Conditions:

    Substitution: Sodium hydride, 1-chloro-3,3,3-trifluoropropane, methylthioethyl iodide.

    Phosphorylation: Phosphoryl chloride, triethyl phosphate.

    Hydrolysis: Sodium hydroxide, methanol.

Major Products: The major product formed from these reactions is AR-C69931MX itself, which is a highly potent P2Y12 receptor antagonist .

Mechanism of Action

AR-C69931MX exerts its effects by selectively and reversibly binding to the P2Y12 receptor on platelets. This inhibits the adenosine diphosphate-induced activation and aggregation of platelets, thereby preventing thrombus formation. The compound does not require metabolic conversion, which allows for its rapid onset of action .

Comparison with Similar Compounds

    Clopidogrel: Another P2Y12 receptor antagonist, but it is a prodrug requiring metabolic activation.

    Prasugrel: Similar to clopidogrel, it also requires metabolic activation.

    Ticagrelor: A direct-acting P2Y12 receptor antagonist like AR-C69931MX, but it is administered orally.

Uniqueness of AR-C69931MX: AR-C69931MX is unique due to its intravenous administration, rapid onset and offset of action, and its ability to directly inhibit the P2Y12 receptor without requiring metabolic activation. This makes it particularly useful in acute settings where immediate platelet inhibition is necessary .

Properties

CAS No.

117046-35-2

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

2-amino-5-(hexanoylamino)benzenesulfonic acid

InChI

InChI=1S/C12H18N2O4S/c1-2-3-4-5-12(15)14-9-6-7-10(13)11(8-9)19(16,17)18/h6-8H,2-5,13H2,1H3,(H,14,15)(H,16,17,18)

InChI Key

JZZAPDKLQAGKME-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC(=C(C=C1)N)S(=O)(=O)O

Canonical SMILES

CCCCCC(=O)NC1=CC(=C(C=C1)N)S(=O)(=O)O

Synonyms

2-Amino-5-hexanoylaminobenzenesulfonic acid

Origin of Product

United States

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